molecular formula C22H31ClN4O6S2 B12732399 3-(((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)amino)propyltrimethylammonium methyl sulphate CAS No. 60317-14-8

3-(((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)amino)propyltrimethylammonium methyl sulphate

Cat. No.: B12732399
CAS No.: 60317-14-8
M. Wt: 547.1 g/mol
InChI Key: VTVOEOHRHUFALE-UHFFFAOYSA-M
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Description

3-(((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)amino)propyltrimethylammonium methyl sulphate is a complex organic compound with a unique structure that includes a pyrazole ring, a chlorophenyl group, and a sulphonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)amino)propyltrimethylammonium methyl sulphate typically involves multiple steps. The initial step often includes the formation of the pyrazole ring through a cyclization reaction. This is followed by the introduction of the chlorophenyl group via a substitution reaction. The sulphonyl group is then added through a sulphonation reaction. Finally, the propyltrimethylammonium group is introduced through a quaternization reaction with methyl sulphate.

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the chlorophenyl group.

    Reduction: Reduction reactions can occur at the sulphonyl group, converting it to a sulfoxide or sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

3-(((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)amino)propyltrimethylammonium methyl sulphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulphonyl group can form strong interactions with active sites, while the pyrazole ring and chlorophenyl group contribute to binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Shares the chlorophenyl group and has similar biological activities.

    2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Contains a chlorophenyl group and exhibits similar pharmacological properties.

Uniqueness

The uniqueness of 3-(((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)amino)propyltrimethylammonium methyl sulphate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulphonyl group, in particular, enhances its potential as a versatile reagent and therapeutic agent.

Properties

CAS No.

60317-14-8

Molecular Formula

C22H31ClN4O6S2

Molecular Weight

547.1 g/mol

IUPAC Name

3-[[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylamino]propyl-trimethylazanium;methyl sulfate

InChI

InChI=1S/C21H28ClN4O2S.CH4O4S/c1-26(2,3)16-4-14-23-29(27,28)20-11-9-19(10-12-20)25-15-13-21(24-25)17-5-7-18(22)8-6-17;1-5-6(2,3)4/h5-12,23H,4,13-16H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

VTVOEOHRHUFALE-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl.COS(=O)(=O)[O-]

Origin of Product

United States

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